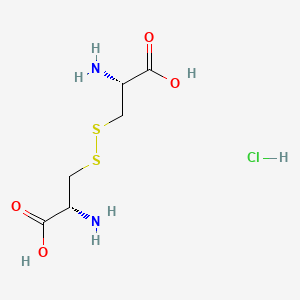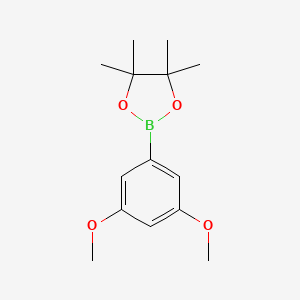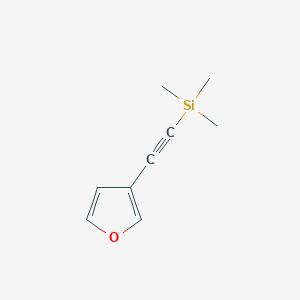![molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8](/img/structure/B1316151.png)
[1-(Thiophen-2-yl)cyclopropyl]methanamine
Übersicht
Beschreibung
“[1-(Thiophen-2-yl)cyclopropyl]methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is a versatile chemical compound used in various scientific research. Its unique structure enables diverse applications, from drug discovery to materials synthesis, making it a valuable asset for innovation.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular weight of [1-(Thiophen-2-yl)cyclopropyl]methanamine is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .Wissenschaftliche Forschungsanwendungen
Understanding Cytochrome P450 Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors are utilized to understand the contribution of various CYP isoforms to drug metabolism. This knowledge is vital for assessing potential DDIs during drug development, and compounds like [1-(Thiophen-2-yl)cyclopropyl]methanamine could be studied for their effects on CYP isoforms, potentially serving as selective inhibitors or substrates to elucidate drug metabolism pathways and interactions (Khojasteh et al., 2011).
Investigating Thiophene Derivatives' Carcinogenic Potential
The thiophene moiety is of interest in understanding the structure-activity relationships of carcinogens. Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, providing insights into the bioactivity and safety of thiophene-containing compounds. Such research could extend to [1-(Thiophen-2-yl)cyclopropyl]methanamine, exploring its biological activity and potential risks, contributing to safer drug design and environmental health assessments (Ashby et al., 1978).
Exploring Central Nervous System (CNS) Potential
Thiophene derivatives are recognized for their potential CNS activity, including anticonvulsant and antidepressant effects. Research into the thiophene scaffold, such as [1-(Thiophen-2-yl)cyclopropyl]methanamine, could yield novel CNS agents, offering insights into the molecular basis of CNS disorders and therapeutic approaches. This includes exploring mechanisms of action, receptor affinities, and neuroprotective properties, contributing to the development of new treatments for neurological and psychiatric conditions (Deep et al., 2016).
Eigenschaften
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575722 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
CAS RN |
75180-52-8 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

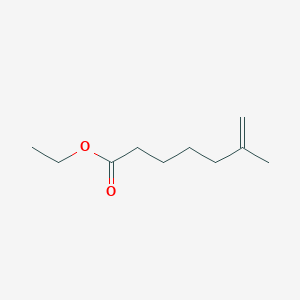
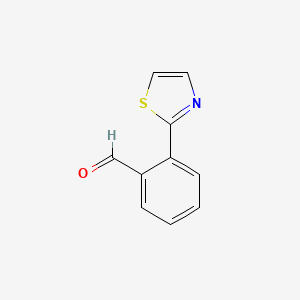
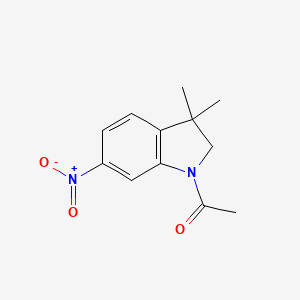

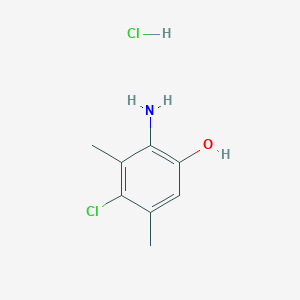
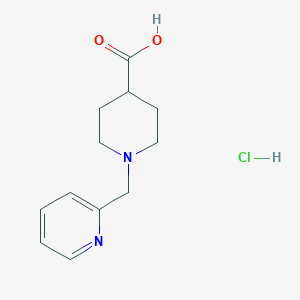
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

